molecular formula C10H9BrO B107433 Benzofuran, 5-(2-bromoethyl)- CAS No. 133034-06-7

Benzofuran, 5-(2-bromoethyl)-

Cat. No. B107433
M. Wt: 225.08 g/mol
InChI Key: IYTHLIKUXKPFMY-UHFFFAOYSA-N
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Description

Benzofuran derivatives are a class of compounds that have garnered significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The compound "5-(2-bromoethyl)-benzofuran" is a specific benzofuran derivative that has been studied for its potential use in the synthesis of pharmaceuticals and bioactive molecules.

Synthesis Analysis

The synthesis of 2,3-disubstituted benzofurans, which could potentially include the target compound, has been achieved using acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide (NBS) as an oxidizing agent in the presence of a Lewis acid catalyst . Another approach for synthesizing 3-(2-bromoethyl)benzofurans involves a Brønsted acid-mediated cascade reaction starting from bis[(trimethylsilyl)oxy]cyclobutene, which has been applied to create 5-HT serotonin receptor agonists . Additionally, a one-pot strategy for synthesizing 2-bromo-6-hydroxybenzofurans has been reported, which serves as a versatile intermediate for the divergent synthesis of benzofuran-based natural products without the need for protecting groups .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. For instance, the crystal structure of a related compound, 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran, shows a significant dihedral angle between the benzofuran ring system and the 2-bromophenyl ring, indicating steric interactions that could affect reactivity . Similarly, another derivative, 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, exhibits dihedral angles that suggest the influence of substituents on the planarity of the benzofuran core .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including halogenation, nucleophilic substitution, and cyclization. For example, the synthesis of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles involves the reaction of 5-bromo-2-(iodomethyl)benzofuran with sodium azide, followed by the reaction with primary amines to yield triazole derivatives . The synthesis of 2-bromo-6-chloro-3(2H)-benzofuranone from 4-chloro salicylic acid through a series of reactions including esterification, etherification, and bromination, further demonstrates the reactivity of benzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For instance, the presence of bromine atoms can lead to significant intermolecular interactions, such as halogen bonds, which can affect the compound's melting point, solubility, and crystal packing . The electronic properties of the benzofuran ring can also impact the compound's UV absorption and fluorescence, which are important for applications in imaging and sensing.

Case Studies

Several case studies highlight the importance of benzofuran derivatives in medicinal chemistry. The synthesis of benzbromarone and amiodarone, two commercial drug molecules, has been achieved using benzofuran synthesis methods . The potential of benzofuran derivatives as serotonin receptor agonists has been explored, with implications for the treatment of neurological disorders . Moreover, the antimicrobial activities of benzofuran-based triazoles and ureas have been evaluated, demonstrating the broad applicability of these compounds in the development of new therapeutic agents .

Scientific Research Applications

Synthesis and Imaging Applications

Benzofuran derivatives, including 5-(2-bromoethyl)-benzofuran, have been explored for their potential in medical imaging, particularly in the context of neurodegenerative diseases like Alzheimer's. A study highlighted the synthesis of a benzofuran derivative used as a new series of amyloid imaging agents, potentially useful for detecting B-amyloid plaques in the brain. This research demonstrates the compound's ability to be radioiodinated and its favorable biodistribution, showing high brain uptake and quick clearance from most body organs, suggesting its utility as a brain imaging agent (Labib, 2013).

Anti-inflammatory and Anti-asthmatic Effects

The anti-inflammatory properties of benzofuran derivatives have been investigated, with one study focusing on a novel benzofuran derivative, DK-1014, which showed significant anti-inflammatory effects on macrophage and lung epithelial cells, as well as anti-asthmatic effects in ovalbumin-treated mice. The compound reduced airway hyperresponsiveness, inflammatory cell counts, cytokine levels in bronchial alveolar lavage fluid, and mucus hypersecretion in lung tissue, acting through the AP-1 and AKT/mTOR pathways. These findings suggest that DK-1014 and possibly other benzofuran derivatives could serve as a basis for developing new therapeutic agents for asthma and other inflammatory diseases (Xu et al., 2019).

Anticonvulsant Potential

Benzofuran compounds have been examined for their anticonvulsant activities, with a focus on their structural analogs. A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and tested against the maximal electroshock-induced seizures model in mice. Some compounds showed significant anticonvulsant activity, comparable to phenytoin, a standard anticonvulsant drug, suggesting that these benzofuran derivatives could lead to the development of new anticonvulsant medications (Shakya et al., 2016).

Antiarrhythmic Properties

The search for new antiarrhythmic agents has led to the investigation of benzofuran derivatives. SSR149744C, a non-iodinated benzofuran derivative, was evaluated for its electrophysiological, hemodynamic, and anti-adrenergic properties in vivo. It showed promise in prolonging various cardiac intervals and refractory periods in a dose-dependent manner, indicating its potential as a multifaceted antiarrhythmic agent without the ventricular proarrhythmia and iodine-related side effects associated with amiodarone, a commonly used antiarrhythmic drug (Gautier et al., 2004).

Safety And Hazards

While specific safety and hazard information for Benzofuran, 5-(2-bromoethyl)- is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the treatment of microbial diseases .

properties

IUPAC Name

5-(2-bromoethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTHLIKUXKPFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran, 5-(2-bromoethyl)-

Synthesis routes and methods

Procedure details

A mixture containing 5-(2-bromoethyl)-2,3-dihydrobenzo-[2,3-b]furan (3 g-see Preparation 13), freshly recrystallised N-bromosuccinimide (2.37 g), benzoyl peroxide (0.03 g) and carbon tetrachloride was heated under reflux for 2 hours. On cooling to room temperature, water (100 ml) and sodium metabisulphite (1 g) were added, the layers were separated and the aqueous layer was extracted with dichloromethane (3×50 ml). The combined organic extracts were dried (MgSO4) and concentrated in vacuo to give an oil which was purified by column chromatography on silica eluting with hexane containing toluene (5%). The product-containing fractions were combined and concentrated in vacuo to give the title compound as an oil, yield 1.25 g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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